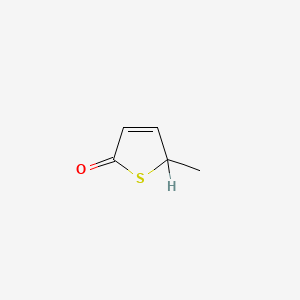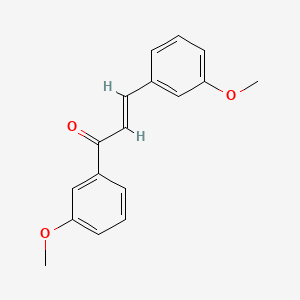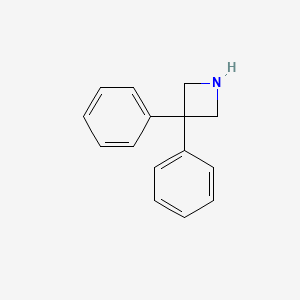
5-Bromoacenaphthylene
Overview
Description
5-Bromoacenaphthylene, also known as 5-Bromo-1,2-dihydroacenaphthylene, is a chemical compound with the molecular formula C12H9Br . It has a molecular weight of 233.104 g/mol and its structure includes a bromine atom attached to an acenaphthylene molecule .
Molecular Structure Analysis
The molecular structure of 5-Bromoacenaphthylene consists of a bromine atom attached to an acenaphthylene molecule . The InChI string for 5-Bromoacenaphthylene is InChI=1S/C12H7Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H .
Physical And Chemical Properties Analysis
5-Bromoacenaphthylene is a solid compound . It has a molecular weight of 231.09 g/mol and an exact mass of 229.973113 g/mol . The compound has a melting point of 55°C and a boiling point of 335°C . It also has a flash point of 110°C .
Scientific Research Applications
Photodegradation Studies
5-Bromoacenaphthylene has been used in the study of polymer photodegradation. Satyo, Stelter, and Springer (1987) investigated the photodegradation of poly-5-bromoacenaphthylene, synthesizing bromoacenaphthylenes and polymerizing them through ionic and free-radical initiation. They discovered that 5-Bromoacenaphthylene yields high molecular weight polymers and undergoes random chain scission upon photodegradation, which is both solvent- and temperature-dependent (Satyo, Stelter, & Springer, 1987).
Application in Synthesizing Borepins
Kai Schickedanz and colleagues (2017) described a two-step synthesis process involving 5-bromoacenaphthylene to create quadruply annulated borepins. The study explored the synthesis sequence starting with a nucleophilic substitution reaction followed by a Ni-mediated Yamamoto reaction. These borepins exhibited interesting properties like high solubility and photoluminescence in the blue-green spectrum (Schickedanz et al., 2017).
Photochemical Heavy-Atom Effects
Plummer and Ferree (1972) investigated the photochemical heavy-atom effects in the acenaphthylene system, including 5-bromoacenaphthylene. Their research focused on the photocycloaddition of 5-bromoacenaphthylene to cyclopentadiene, analyzing the proportions of [4 + 2] and [2 + 2] cycloadducts. This study contributed to understanding the sensitivity of certain reactions to external heavy atoms (Plummer & Ferree, 1972).
Use in Flame-Retardant Research
Y. Morita and M. Hagiwara (1982) synthesized bromoacenaphthylenes, including 5-bromoacenaphthylene, as flame-retardant reagents. Their research evaluated the flame-retardant effectiveness of these compounds, finding them highly effective due to their excellent dispersity in polymers and distinctive thermal decomposition behavior (Morita & Hagiwara, 1982).
Studies on Stereochemistry
V. F. Anikin, V. V. Veduta, and A. Merz (1999) studied the stereochemistry of the addition of bromine to acenaphthylene and its derivatives, including 5-bromoacenaphthylene. Their findings revealed that the addition of bromine in different solvents is not stereospecific, leading to the formation of both trans and cis isomers. This research provided insights into the effects of solvent polarity on the stereochemistry of these reactions (Anikin, Veduta, & Merz, 1999).
Safety and Hazards
While specific safety and hazard information for 5-Bromoacenaphthylene is not available in the search results, general precautions for handling similar chemical compounds include ensuring adequate ventilation, wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
properties
IUPAC Name |
5-bromoacenaphthylene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRUTZHGMSPRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1)Br)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482126 | |
| Record name | 5-bromoacenaphtylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoacenaphthylene | |
CAS RN |
7267-03-0 | |
| Record name | 5-bromoacenaphtylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

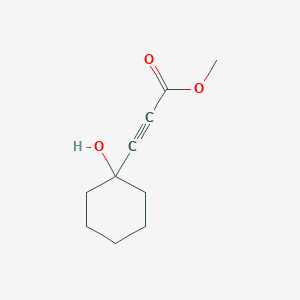
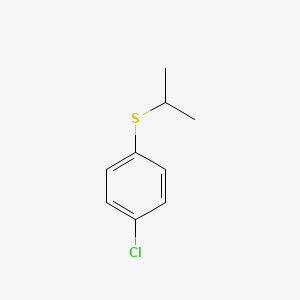
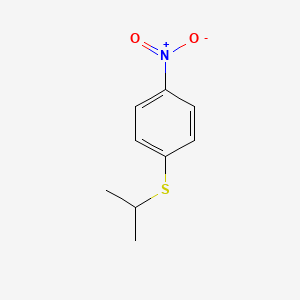
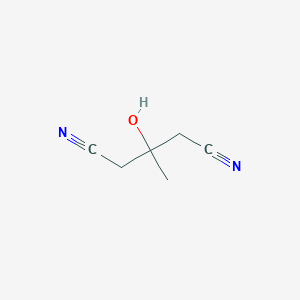
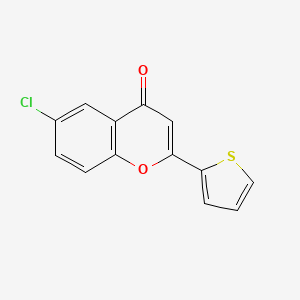
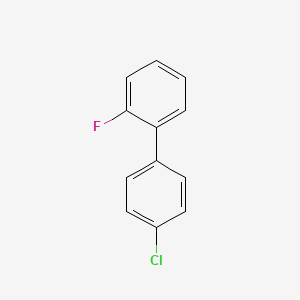
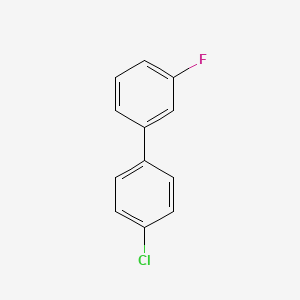
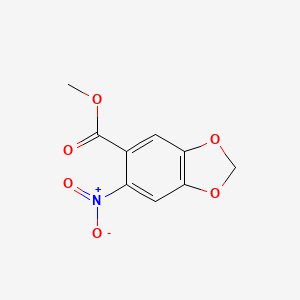
![Benzene, 1,3-dimethyl-2-[(3-methylphenyl)methyl]-](/img/structure/B3056528.png)
